PHA-680632 (CAS: 398493-79-3) is a well-characterized, ATP-competitive pan-Aurora kinase inhibitor based on a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold. It demonstrates potent biochemical inhibition across the Aurora kinase family, with IC50 values of 27 nM, 135 nM, and 120 nM for Aurora A, B, and C, respectively [1]. Unlike highly selective Aurora A inhibitors, PHA-680632 effectively disrupts both centrosome maturation and the chromosomal passenger complex, leading to aborted cytokinesis and polyploidy . For procurement and material selection, it serves as a critical reference compound in structural biology workflows for stabilizing the active DFG-in kinase conformation, and as a robust tool for in vivo pharmacodynamic modeling utilizing quantifiable Histone H3 phosphorylation readouts.
Substituting PHA-680632 with other pan-Aurora or selective Aurora inhibitors fundamentally alters the structural and phenotypic outcomes of an assay, compromising workflow reproducibility. Structurally, PHA-680632 projects its diethylphenyl ring into the P-loop pocket, stabilizing the kinase in the active DFG-in conformation, whereas common alternatives like alisertib or tozasertib (VX-680) force a DFG-out shift [1]. Phenotypically, substituting a pan-inhibitor with an Aurora-A selective compound fails to inhibit Aurora B-mediated Histone H3 phosphorylation, eliminating a critical in vivo biomarker readout required for pharmacodynamic validation [2]. Furthermore, PHA-680632 exhibits a specific synergistic radiosensitization profile in p53-deficient models that is not universally conserved across the class, meaning generic substitution will lead to irreproducible data in targeted radio-oncology studies[3].
In structural profiling of Aurora A activation states, the choice of inhibitor dictates the conformational equilibrium of the kinase's activation loop. PHA-680632 specifically stabilizes the active DFG-in state by projecting its diethylphenyl ring into the P-loop pocket [1]. In stark contrast, the comparator alisertib (MLN8237) induces the largest DFG-out shift due to its 2-methoxy group interacting with the DFG phenylalanine, while tozasertib (VX-680) acts as a weaker DFG-out inducer [1].
| Evidence Dimension | Kinase activation loop conformation |
| Target Compound Data | Stabilizes active DFG-in state (P-loop engagement) |
| Comparator Or Baseline | Alisertib / Tozasertib (Induces inactive DFG-out state) |
| Quantified Difference | Binary conformational shift (DFG-in vs DFG-out) driven by P-loop vs C-terminal lobe engagement |
| Conditions | Time-resolved FRET (TR-FRET) conformational profiling and X-ray crystallography of Aurora A complexes |
Procurement for X-ray co-crystallization or active-state binding assays must select PHA-680632 to reproducibly lock the kinase in the DFG-in conformation, as generic substitutes will artificially force the inactive state and invalidate structural workflows.
For applications requiring simultaneous disruption of multiple mitotic checkpoints, PHA-680632 provides balanced pan-Aurora inhibition with IC50 values of 27 nM (AurA), 135 nM (AurB), and 120 nM (AurC) . By comparison, the benchmark selective inhibitor alisertib (MLN8237) exhibits an IC50 of 1.2 nM for Aurora A but is >200-fold less active against Aurora B [1]. This lack of Aurora B inhibition by alisertib leaves the chromosomal passenger complex functional, whereas PHA-680632 successfully induces polyploidy by uncoupling DNA synthesis from cytokinesis .
| Evidence Dimension | Aurora A vs. Aurora B selectivity ratio |
| Target Compound Data | 5-fold difference (AurA 27 nM, AurB 135 nM) |
| Comparator Or Baseline | Alisertib (>200-fold difference; AurA 1.2 nM, AurB >240 nM) |
| Quantified Difference | PHA-680632 provides ~40x greater relative potency against Aurora B compared to the highly selective alisertib baseline |
| Conditions | Cell-free biochemical ATP-competitive kinase assays |
Buyers modeling complete mitotic failure and cytokinesis abortion must procure a pan-inhibitor like PHA-680632 rather than an Aurora A-specific compound.
PHA-680632 demonstrates a highly specific synergy with ionizing radiation (IR) dependent on the p53 status of the target cells. When applied at 100–400 nM prior to IR, PHA-680632 significantly enhances radiation-induced micronuclei and Brca1 foci formation exclusively in p53-deficient HCT116 cells[1]. In the baseline comparator (p53 wild-type HCT116 cells), this additive enhancement of apoptosis and DNA damage markers is entirely absent [1].
| Evidence Dimension | Enhancement of radiation-induced DNA damage (Brca1 foci/micronuclei) |
| Target Compound Data | PHA-680632 + IR in p53-deficient cells (Significant additive enhancement) |
| Comparator Or Baseline | PHA-680632 + IR in p53 wild-type cells (No additive enhancement) |
| Quantified Difference | Selective radiosensitization strictly restricted to the p53-mutated phenotype |
| Conditions | HCT116 isogenic cell lines treated with 100-400 nM PHA-680632 prior to ionizing radiation |
Essential for researchers procuring compounds to selectively sensitize p53-mutated, radiation-resistant tumors without increasing toxicity in wild-type tissue.
A critical procurement factor for in vivo tool compounds is the availability of a reliable pharmacodynamic readout. PHA-680632 potently inhibits Aurora B-mediated phosphorylation of Histone H3 at Ser10 (IC50 = 0.39 µM in U2OS cells). More importantly, it allows for the direct quantitative measurement of this inhibition in vivo within peripheral tissues such as bone marrow and skin [1]. Baseline Aurora A-selective inhibitors cannot utilize this specific Ser10 phosphorylation biomarker, as it is exclusively mediated by Aurora B [1].
| Evidence Dimension | In vivo modulation of Histone H3 (Ser10) phosphorylation |
| Target Compound Data | Measurable dose-dependent inhibition in bone marrow/skin |
| Comparator Or Baseline | Aurora A-selective inhibitors (No effect on Histone H3 Ser10) |
| Quantified Difference | Enables direct in vivo PD tracking via a validated biomarker, unlike Aurora A-restricted analogs |
| Conditions | In vivo tissue sampling (bone marrow/skin) following systemic administration |
Allows in vivo pharmacologists to establish reproducible pharmacodynamic workflows by correlating tumor growth inhibition with a standard immunohistochemical biomarker.
Because PHA-680632 projects into the P-loop pocket and stabilizes the active DFG-in conformation of Aurora kinases, it is the required procurement choice for structural biologists and assay developers aiming to lock the kinase in its active state, avoiding the DFG-out shift caused by alternatives like alisertib [1].
Due to its specific additive effects with ionizing radiation in p53-deficient environments, PHA-680632 is highly recommended for radio-oncology research focused on overcoming radiation resistance specifically in p53-mutated tumor models[2].
For researchers requiring definitive proof of target engagement in animal models, PHA-680632 enables the use of Histone H3 (Ser10) phosphorylation as a reliable, quantifiable biomarker in easily accessible tissues like skin and bone marrow [3].
When the experimental goal is to bypass the spindle assembly checkpoint and force cells into polyploidy via cytokinesis failure, PHA-680632's balanced pan-Aurora (A/B/C) inhibition profile makes it a highly effective choice over selective Aurora A inhibitors that leave the chromosomal passenger complex intact [3].